molecular formula C6H14N2O B1294361 Hexanohydrazide CAS No. 2443-62-1

Hexanohydrazide

Cat. No.: B1294361
CAS No.: 2443-62-1
M. Wt: 130.19 g/mol
InChI Key: QKWRNBNHSRYCOE-UHFFFAOYSA-N
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Description

Hexanohydrazide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Hexanohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazone derivatives. These derivatives are utilized in molecular switches, sensing, metallo assemblies, and drugs . This compound interacts with enzymes, proteins, and other biomolecules through its hydrazide functional group, which contains the –CO–NH–N– moiety. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the biochemical properties of the compound.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of antioxidant enzymes and impact the redox state of cells . This modulation can lead to changes in cellular metabolism and energy production, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can form hydrazone derivatives with aldehydes and ketones, which can then undergo further reactions such as the Wolff-Kishner reduction . This reduction converts the hydrazone derivatives into alkanes, demonstrating the compound’s ability to influence chemical reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving hydrazone formation and subsequent reactions . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells, highlighting the importance of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the localization and accumulation of this compound within specific cellular compartments, influencing its biochemical properties and cellular effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and cellular effects.

Properties

IUPAC Name

hexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5-6(9)8-7/h2-5,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRNBNHSRYCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179189
Record name Caproylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2443-62-1
Record name Hexanoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2443-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caproylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXANOIC HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under nitroqen, a solution of 262 g (8 2 mol) of anhydrous hydrazine in 1300 mL of methanol was cooled to 0° C. and treated with 885 g (6.8 mol) of methyl caproate. The reaction was allowed to warm to ambient temperature and stir overnight prior to stirring at reflux for 7 h. The reaction was concentrated in vacuo; recrystallization from toluene gave 707 g (80%) of caproic acid hydrazide as a colorless solid: mp 72.5°-73.9° C.; NMR (CDCl3) δ 0.82 (t, J=7 Hz, 3H), 1.15-1.33 (m, 4H), 1.51-1.64 (m, 2H), 2.10 (t, J=7 Hz, 2H), 3.91 (br s, 2H), 7.56 (br s, 1H). A 5.0 g (39 mmol) sample of the hydrazide was dissolved in 40 mL of methanol and treated with 11.2 g (78 mmol) of ethyl iminocaproate [P. Reynaud and R. C. Moreau, Bull. Soc., Chim. France, 2997 (1964)-which. was only about 50% pure by NMR] under nitrogen. The reaction was stirred at reflux for 2 days and concentrated in vacuo. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (48:52) gave 7.56 g (92%) of 3,5-dipentyl-1H-1,2,4-triazole as a colorless solid: mp 66°-68° C.; NMR (CDCl3) δ 0.88 (t, J=7 Hz, 6H), 1.24-1.41 (m, 8H), 1.66- 1.81 (m, 4H), 2.72 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 210 (100), 166 (14); HRMS. Calcd for M+H: 210.1970. Found: 210.1964.
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
885 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Hexanohydrazide in biosensing applications, as highlighted in the research?

A1: this compound serves as a linker molecule in the fabrication of a biosensor for organophosphorus pesticides and metal ions. [] The research describes a biotinylated copolymer, poly(3-undecylthiophene-co-3- thiophenecarboxaldehyde) 6-biotinamido this compound, which is synthesized and then attached to a silanized glass surface. [] This copolymer, incorporating this compound, enables the immobilization of the enzyme alkaline phosphatase through a biotin-streptavidin interaction. [] This immobilized enzyme then acts as the sensing element, detecting the presence of target analytes by changes in chemiluminescence signals. []

Q2: Does the structure of this compound derivatives influence the properties of metal complexes?

A2: Yes, the structure of this compound derivatives can significantly impact the properties of metal complexes. Research focusing on copper(II) complexes with 3,5-di(tert-butyl)salicylaldehyde acylhydrazone, a derivative of this compound, revealed this influence. [] The study demonstrated that both the structural features of the ligands, including the this compound derivative, and the nature of the accompanying acido ligands played a crucial role in determining the final structure and properties of the resulting metal complexes. [] This highlights the importance of considering structural variations in this compound derivatives when designing metal complexes for specific applications.

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